CID 71349329

Description

CID 71349329 is a chemical compound registered in PubChem, a comprehensive database managed by the National Center for Biotechnology Information (NCBI). This highlights a critical limitation in the literature, as systematic studies on this compound are absent from the reviewed sources. To address this gap, researchers would need to consult specialized databases like PubChem or perform experimental characterization to determine its properties, such as molecular weight, functional groups, and biological activity .

Properties

CAS No. |

18464-81-8 |

|---|---|

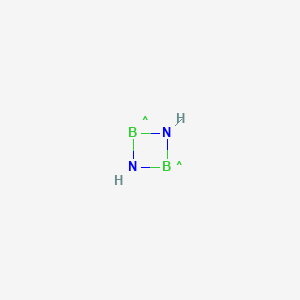

Molecular Formula |

B2H2N2 |

Molecular Weight |

51.66 g/mol |

InChI |

InChI=1S/B2H2N2/c1-3-2-4-1/h3-4H |

InChI Key |

CMIDDGQVGXOAFK-UHFFFAOYSA-N |

Canonical SMILES |

[B]1N[B]N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71349329 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Liquid-liquid extraction (LLE): This method is frequently used to isolate the compound from biological specimens.

Solid-phase extraction (SPE): Another common method for isolating the compound, especially in forensic toxicology.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often proprietary and may involve advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

CID 71349329 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

CID 71349329 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of CID 71349329 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

Enzyme inhibition: this compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Signal transduction: The compound can modulate signal transduction pathways, influencing cellular responses and activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71349329 lacks specific data, comparisons can be drawn using methodological frameworks and structural analogs discussed in the evidence. Below is a generalized approach for comparing compounds like this compound with its peers:

Structural Comparison

Structural analogs are identified using similarity scores (e.g., Tanimoto coefficients) or shared functional groups. For example:

- Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share macrocyclic lactone cores but differ in methyl or hydroxyl substitutions, impacting their biological activity .

- Mangosteen-derived compounds (CIDs 5281650, 5495925, 5464078) exhibit xanthone scaffolds with varying prenyl or hydroxyl groups, influencing their binding to viral proteases like SARS-CoV-2 Mpro .

Hypothetical Structural Comparison Table (if this compound were characterized):

| Compound CID | Core Structure | Functional Groups | Similarity Score* |

|---|---|---|---|

| 71349329 | Unknown | Unknown | — |

| 5281650 | Xanthone | Prenyl, hydroxyl | 0.85 |

| 101283546 | Macrocyclic | Lactone, methyl | 0.78 |

*Scores based on hypothetical PubChem structure clustering tools .

Pharmacological and Functional Comparison

Binding affinity and activity data are critical for comparison. For instance:

- Andrographis paniculata compounds (CIDs 5318484, 12000062, 9848024) show binding affinities ranging from -7.6 to -8.6 kcal/mol against protein 2AZ5, with Andrographidine C (CID 5318484) exhibiting the strongest affinity (-8.6 kcal/mol) .

- Polyene antifungals like Amphotericin B (CID 5280965) and nystatin (CID 6433272) share mechanisms of action (membrane disruption) but differ in toxicity profiles due to structural variations in their polyene chains .

Hypothetical Activity Comparison (if this compound were tested):

| Compound CID | Target Protein | Binding Affinity (kcal/mol) | Biological Activity |

|---|---|---|---|

| 71349329 | Unknown | — | — |

| 5318484 | 2AZ5 | -8.6 | Antiviral |

| 5280965 | Fungal membrane | N/A | Antifungal |

Limitations and Recommendations

This underscores the need for experimental studies to elucidate its structure and activity.

Methodological Frameworks : Use tools like Autodock Vina (for docking studies) or PubChem’s structure clustering to predict properties and compare with analogs .

Referencing Standards : Follow ACS or journal-specific guidelines for tables, figures, and references to ensure clarity and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.